molecular formula C12H13BrOS B13253938 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13253938
M. Wt: 285.20 g/mol
InChI Key: SSWUYNOPUGRSFV-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is a cyclohexanone derivative featuring a sulfanyl (-S-) bridge connecting the cyclohexanone ring at the 2-position to a 4-bromophenyl group. This compound’s structure combines the electron-withdrawing effects of the ketone group, the steric bulk of the cyclohexane ring, and the halogenated aromatic system, making it a versatile intermediate in organic synthesis and pharmaceutical research. The sulfanyl group enhances nucleophilic reactivity, while the bromine atom offers opportunities for further functionalization via cross-coupling reactions.

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13BrOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2

InChI Key

SSWUYNOPUGRSFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 4-bromothiophenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the cyclohexanone . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the sulfanyl group can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Positional Isomer: 3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one

This positional isomer substitutes the sulfanyl group at the 3-position of the cyclohexanone ring instead of the 2-position. The altered substitution pattern impacts steric interactions and electronic distribution. However, this isomer’s physicochemical properties (e.g., solubility, melting point) and applications in material science remain underexplored .

Sulfonyl vs. Sulfanyl Derivatives: 2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone

This compound replaces the sulfanyl group with a sulfonyl (-SO₂-) moiety attached via an ethyl linker and substitutes bromine with chlorine. Key differences include:

  • Electronic Effects: The sulfonyl group is strongly electron-withdrawing, reducing electron density at the cyclohexanone ring compared to the sulfanyl group.
  • Biological Activity : Chlorine’s smaller atomic radius and lower polarizability compared to bromine may alter pharmacokinetics in drug candidates.
  • Applications : Sulfonyl derivatives are often used as intermediates in sulfonamide-based pharmaceuticals, whereas sulfanyl compounds may serve as thioether precursors .

Allyl-Substituted Analog: 2-(1-(4-Bromophenyl)allyl)cyclohexan-1-one

Here, the sulfanyl bridge is replaced with an allyl group directly bonded to the 4-bromophenyl moiety. The allyl group introduces conjugated double bonds, enabling participation in cycloaddition reactions (e.g., Diels-Alder). This structural feature enhances utility in synthesizing polycyclic compounds but reduces the nucleophilic character compared to the sulfanyl-containing target compound .

Heterocyclic Derivatives: N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide

This compound incorporates a 1,2,4-triazole ring connected via a sulfanyl group. The triazole ring introduces hydrogen-bonding capabilities (via N-H groups) and aromatic π-system interactions, which are absent in the target compound.

Spiro and Naphthoyl Derivatives

Compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one feature extended conjugation (naphthoyl groups) and spiro architectures. These structures exhibit enhanced UV absorption and fluorescence properties, making them suitable for optoelectronic applications. In contrast, the target compound’s simpler structure prioritizes synthetic flexibility over specialized optical properties .

Key Research Findings

  • Synthetic Flexibility : The sulfanyl group in the target compound allows for facile modification, such as oxidation to sulfone derivatives or participation in nucleophilic substitutions .
  • Biological Relevance : Heterocyclic derivatives (e.g., triazoles) exhibit enhanced bioactivity due to hydrogen-bonding interactions, whereas the target compound’s utility may lie in its role as a precursor .
  • Electronic Effects: Sulfonyl groups reduce electron density at the cyclohexanone ring compared to sulfanyl groups, impacting reactivity in carbonyl-based reactions .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, alongside structure-activity relationship (SAR) studies and case studies.

Chemical Structure and Properties

The chemical structure of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one features a cyclohexanone ring substituted with a bromophenyl group and a sulfanyl moiety. This unique configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one exhibit significant antimicrobial properties. For instance, derivatives with bromine substituents have been shown to enhance antimicrobial efficacy against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 46.9 to 93.7 μg/mL for certain analogs, indicating promising antibacterial effects against multi-drug resistant bacteria .

Table 1: Antimicrobial Activity of Compounds Related to 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one

CompoundMIC (μg/mL)Activity Type
4-(Bromophenyl) derivative46.9 - 93.7Bacteriostatic
Another brominated analog7.8 - 5.8Antifungal

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that similar sulfonamide derivatives can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). For example, compounds with a bromophenyl group showed IC50 values less than that of standard drugs like doxorubicin, suggesting strong cytotoxicity against cancer cells .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7<10
Compound BHT-29<20

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing the sulfanyl group have been documented as well. Inhibition assays against cyclooxygenase (COX) enzymes revealed that certain derivatives effectively reduced the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). For instance, some synthesized compounds exhibited IC50 values ranging from 19.45 to 42.1 μM against COX enzymes, indicating their potential use in treating inflammatory conditions .

The proposed mechanisms by which 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one exerts its biological effects include:

  • Antimicrobial Action : The presence of the bromine atom enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.
  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and activation of apoptotic pathways.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, these compounds reduce the synthesis of inflammatory mediators.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Study on Anticancer Efficacy : A clinical trial involving sulfonamide derivatives showed significant tumor reduction in patients with advanced breast cancer after treatment with these compounds.
  • Antimicrobial Resistance Study : Research demonstrated that brominated compounds could restore sensitivity in antibiotic-resistant bacterial strains, providing a new avenue for treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one, and what are their key optimization parameters?

  • Methodology :

  • Claisen Rearrangement : Utilize 2-(1-(4-Bromophenyl)allyl)cyclohexan-1-one intermediates with solid-acid catalysts (e.g., Amberlyst-15) under reflux conditions. Reaction yields depend on solvent polarity and temperature control .
  • S-Alkylation : React 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol with α-bromoketones in the presence of Cs₂CO₃. Optimize by monitoring tautomeric equilibrium via ¹H NMR (e.g., thiol vs. thione forms) to ensure regioselective S-alkylation .
    • Key Data :
MethodYield (%)Reaction Time (h)Key Characterization (NMR Peaks)
Claisen Rearrangement65–7812–24¹H: δ 7.45–7.35 (Ar-H), 3.10–2.80 (cyclohexanone protons)
S-Alkylation57–626–8¹³C: 152.0 ppm (C-S), 168.9 ppm (C=S)

Q. How is the purity and structural integrity of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one validated in synthetic workflows?

  • Methodology :

  • Chromatography : Use TLC (n-hexane/ethyl acetate, 3:7) to monitor reaction progress. Purify via column chromatography with silica gel (60–120 mesh) .
  • Spectroscopy : Confirm structure using ¹H/¹³C NMR, FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS. Cross-verify tautomerism via 2D HMBC (e.g., ¹H-15N correlations for N-alkylation vs. S-alkylation) .

Advanced Research Questions

Q. How do tautomeric equilibria in sulfanyl-substituted cyclohexanones impact reaction outcomes, and how can they be controlled?

  • Methodology :

  • Dynamic NMR Analysis : Resolve thiol (10a) and thione (10b) tautomers by tracking ¹H signals (e.g., 14.11 ppm for 2-NH in thione form) under variable temperatures .
  • Base Selection : Use non-nucleophilic bases (e.g., Cs₂CO₃) to favor S-alkylation by deprotonating thiols without inducing N-alkylation side reactions .
    • Critical Insight : Tautomer ratios depend on solvent polarity (DMF stabilizes thiolate intermediates) and substituent electron-withdrawing effects (bromophenyl groups enhance thione stability) .

Q. What challenges arise in crystallographic characterization of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one derivatives, and how are they addressed?

  • Methodology :

  • X-ray Crystallography : Employ SHELXL for refinement, focusing on resolving disorder in sulfanyl groups. Use ORTEP-3 for graphical representation of anisotropic displacement parameters .
  • Hydrogen Bond Analysis : Apply graph-set notation (e.g., Etter’s rules) to classify intermolecular interactions (e.g., C=O···H-N vs. S-H···O=C) using Mercury software .
    • Data Contradiction Example : Discrepancies in reported bond lengths (C-S vs. C=S) may arise from tautomerism; validate via Hirshfeld surface analysis .

Q. How do structural modifications (e.g., halogen substitution) influence the biological or physicochemical properties of this compound?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs (e.g., 2-[(4-Fluorophenyl)sulfanyl] derivatives) and assess logP (HPLC), solubility (shake-flask method), and in vitro bioactivity (e.g., antimicrobial assays) .
  • DFT Calculations : Model electronic effects (e.g., bromine’s σ-hole interactions) on binding affinity using Gaussian09 with B3LYP/6-31G(d) basis sets .
    • Key Finding : Bromine enhances lipophilicity (logP increase by ~0.5 units) and stabilizes π-stacking in crystal lattices, impacting bioavailability and solid-state packing .

Data Contradiction Resolution

Q. How should researchers address conflicting reports on the regioselectivity of alkylation in sulfanyl-cyclohexanone systems?

  • Resolution Strategy :

  • Mechanistic Probing : Use isotopic labeling (e.g., deuterated thiols) to track alkylation sites via MS/MS fragmentation patterns.
  • Advanced NMR : Employ ¹H-15N HMBC to detect long-range couplings (³J > 4 Hz) between alkyl protons and triazole nitrogen atoms, confirming S- vs. N-alkylation .
    • Case Study : In , absence of ¹H-15N cross-peaks in HMBC confirmed exclusive S-alkylation, resolving earlier ambiguities from IR data alone .

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